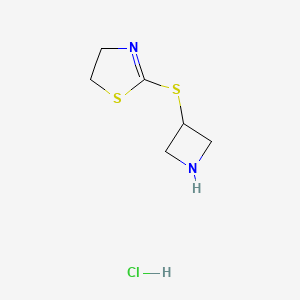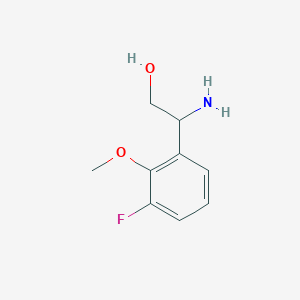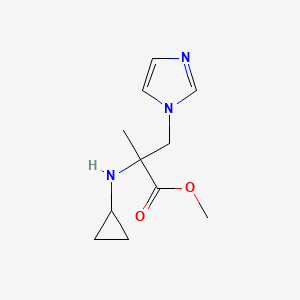
Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is a complex organic compound featuring a cyclopropylamino group, an imidazole ring, and a methyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with an appropriate ester precursor, followed by the introduction of the imidazole ring through cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The imidazole ring can participate in substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of substituted imidazole compounds.
科学的研究の応用
Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The cyclopropylamino group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- Methyl 2-(cyclopropylamino)-3-(1h-pyrazol-1-yl)-2-methylpropanoate
- Methyl 2-(cyclopropylamino)-3-(1h-triazol-1-yl)-2-methylpropanoate
Uniqueness
Methyl 2-(cyclopropylamino)-3-(1h-imidazol-1-yl)-2-methylpropanoate is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds with pyrazole or triazole rings, the imidazole derivative may exhibit different reactivity and binding characteristics, making it valuable for specific applications in medicinal chemistry and materials science.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
methyl 2-(cyclopropylamino)-3-imidazol-1-yl-2-methylpropanoate |
InChI |
InChI=1S/C11H17N3O2/c1-11(10(15)16-2,13-9-3-4-9)7-14-6-5-12-8-14/h5-6,8-9,13H,3-4,7H2,1-2H3 |
InChIキー |
BLKQRKBKGMGLNS-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=CN=C1)(C(=O)OC)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



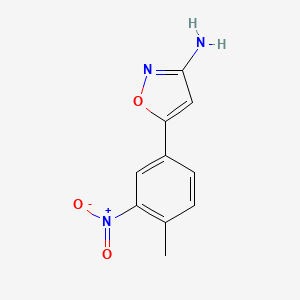
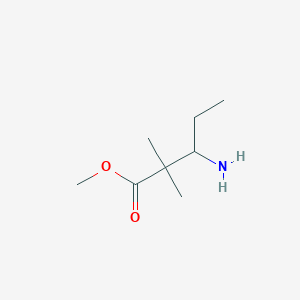
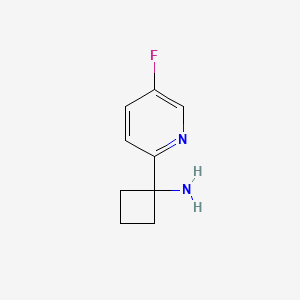
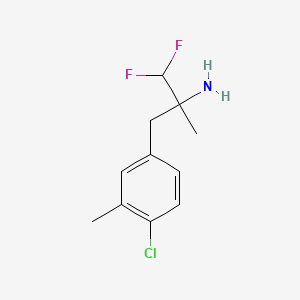

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-dihydropyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B15311402.png)

![2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide](/img/structure/B15311408.png)
![rac-tert-butylN-[(1s,4s)-4-[(methylamino)methyl]cyclohexyl]carbamate](/img/structure/B15311433.png)


